6-Bromo-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
6-Bromo-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom at the 6th position, a methoxy group at the 7th position, and a methyl group at the 2nd position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Introduction of the methoxy group at the 7th position using methanol and a suitable base.
Methylation: Introduction of the methyl group at the 2nd position using methyl iodide or dimethyl sulfate.
Cyclization: Formation of the isoquinoline ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of 7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 7-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Comparison
Compared to similar compounds, 6-Bromo-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one may exhibit unique properties due to the combined presence of bromine, methoxy, and methyl groups. These substituents can influence the compound’s reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
6-bromo-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H12BrNO2/c1-13-4-3-7-5-9(12)10(15-2)6-8(7)11(13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
FSYGFJGRGBMXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1=O)OC)Br |
Origin of Product |
United States |
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